1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose
Overview
Description
1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose is a synthetic organic compound. It is a derivative of ribofuranose, a sugar molecule, where the hydroxyl groups at positions 2, 3, and 5 are esterified with 4-chlorobenzoyl groups, and the hydroxyl group at position 1 is acetylated. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose typically involves the esterification of ribofuranose with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The acetylation at position 1 is achieved using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP). The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Dichloromethane or chloroform
- Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to remove the ester groups.
Substitution: Nucleophilic substitution reactions can occur at the esterified positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water or alcohol as solvent, room temperature to reflux.
Reduction: LiAlH4 in dry ether, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile, room temperature to reflux.
Major Products:
- Hydrolysis yields 4-chlorobenzoic acid and ribofuranose derivatives.
- Reduction yields de-esterified ribofuranose.
- Substitution yields various ribofuranose derivatives depending on the nucleophile used.
Scientific Research Applications
1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the synthesis of antiviral and anticancer agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose involves its interaction with specific enzymes and receptors in biological systems. The ester groups can be hydrolyzed by esterases, releasing the active ribofuranose moiety, which can then participate in various biochemical pathways. The molecular targets and pathways involved include carbohydrate metabolism enzymes and nucleoside transporters.
Comparison with Similar Compounds
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
- 1-O-Acetyl-2,3,5-tri-O-(4-methylbenzoyl)-beta-D-ribofuranose
- 1-O-Acetyl-2,3,5-tri-O-(4-fluorobenzoyl)-beta-D-ribofuranose
Comparison: 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose is unique due to the presence of 4-chlorobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., methyl, fluorine), the chlorobenzoyl groups enhance its reactivity and interaction with specific enzymes and receptors, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21Cl3O9/c1-15(32)37-28-24(40-27(35)18-6-12-21(31)13-7-18)23(39-26(34)17-4-10-20(30)11-5-17)22(38-28)14-36-25(33)16-2-8-19(29)9-3-16/h2-13,22-24,28H,14H2,1H3/t22-,23-,24-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWENFUAUZHQOQD-CBUXHAPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21Cl3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439491 | |
Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144084-01-5 | |
Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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